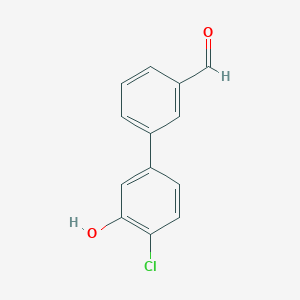

2-Chloro-5-(3-formylphenyl)phenol, 95%

Description

2-Chloro-5-(3-formylphenyl)phenol (CAS: 1261905-64-9) is a halogenated phenolic compound with a molecular formula of C₁₃H₈ClNO₃ and a molar mass of 261.66 g/mol . It features a phenol core substituted with a chlorine atom at the 2-position and a 3-formylphenyl group at the 5-position. The formyl (–CHO) group on the phenyl ring enhances its reactivity, making it a versatile intermediate in organic synthesis, particularly for forming Schiff bases or coordinating metal complexes . The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions, a method widely used for aryl-aryl bond formation . Its purity (95%) indicates minor impurities, which may include unreacted starting materials or byproducts from the coupling process.

Properties

IUPAC Name |

3-(4-chloro-3-hydroxyphenyl)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClO2/c14-12-5-4-11(7-13(12)16)10-3-1-2-9(6-10)8-15/h1-8,16H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIZOHCIULZXAHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC(=C(C=C2)Cl)O)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00685856 | |

| Record name | 4'-Chloro-3'-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00685856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261979-70-7 | |

| Record name | 4'-Chloro-3'-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00685856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of 2-Chloro-5-(3-formylphenyl)phenol, we compare it with structurally and functionally related compounds (Table 1).

Table 1: Structural and Physicochemical Comparison

Structural and Electronic Differences

- Electron-Withdrawing Groups (EWGs): The –CF₃ group in 2-Chloro-5-(trifluoromethyl)phenol is a strong EWG, increasing acidity (pKa ~6-7) compared to the –CHO group in the target compound (pKa ~8-9) . The –CN group in 2-Cyano-5-(3-formylphenyl)phenol offers dual reactivity (nitrile and aldehyde), enabling applications in stepwise synthesis .

- The piperidinylmethyl group in 2-Chloro-5-(piperidin-1-ylmethyl)phenol improves water solubility, critical for central nervous system (CNS) drug candidates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.